Lipophilicity (XLogP) Comparison: 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine vs. Cyclohexylhydrazine
The target compound exhibits an XLogP3-AA value of 1.7, which is substantially higher than the XlogP of 0.9 reported for non-fluorinated cyclohexylhydrazine [1] . This difference of 0.8 log units corresponds to an approximately 6.3-fold increase in octanol/water partition coefficient, indicating enhanced lipophilicity conferred by the trifluoromethyl substituent. The presence of the -CF3 group overcomes the typical polarity of the hydrazine moiety, resulting in a net lipophilic shift that influences membrane permeability and distribution characteristics.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Cyclohexylhydrazine (CAS 6498-34-6): XlogP = 0.9 |
| Quantified Difference | Δ = +0.8 log units (~6.3× higher partition coefficient) |
| Conditions | Computed property (XLogP3 and XlogP algorithms; values obtained from authoritative chemical databases) |
Why This Matters
This quantifiable difference in lipophilicity enables researchers to select the appropriate building block for projects requiring enhanced membrane permeability or specific LogD optimization, where non-fluorinated analogs would be unsuitable.
- [1] PubChem. (2024). Compound Summary for CID 44558240: 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine. National Center for Biotechnology Information. View Source
